3-Hydroxyazetidine-3-carboxamide; trifluoroacetic acid
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Description
3-Hydroxyazetidine-3-carboxamide; trifluoroacetic acid is a chemical compound with the molecular formula C6H9F3N2O4 . It has a molecular weight of 230.14 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Hydroxyazetidine-3-carboxamide; trifluoroacetic acid involves the hydrogenation of 1-(Diphenylmethyl)-3-hydroxyazetidine-3-carboxamide using 20 wt% palladium hydroxide on carbon in methanol at 40 psi .Scientific Research Applications
Novel Synthesis Methods
Synthesis of Fluorinated Beta-Amino Acids
A study by Van Hende et al. (2009) developed synthetic strategies for 3-fluoroazetidine-3-carboxylic acid, showcasing its potential as a building block in medicinal chemistry. This work illustrates the utility of fluorinated heterocyclic amino acids in drug development (Van Hende et al., 2009).
Trifluoroacetic Acid in Multicomponent Couplings
Roy et al. (2015) reported a trifluoroacetic acid (TFA)-promoted, metal-free, three-component coupling of N-substituted aziridines, arynes, and water. This method yields medicinally important N-aryl β-amino alcohol derivatives, demonstrating TFA's role in facilitating novel organic transformations (Roy et al., 2015).
Biomedical Applications
Antitumor and Antimicrobial Activities
Riyadh (2011) explored the use of enaminones as precursors for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. This research underscores the importance of innovative chemical precursors in developing new therapeutic agents (Riyadh, 2011).
Antiviral Substances
Smee et al. (1981) investigated the inhibitory effects of various antiviral substances, including ribavirin, on RNA viruses like bluetongue virus and Colorado tick fever virus. The study highlights the relevance of chemical compounds in studying and potentially treating viral infections (Smee et al., 1981).
Chemical Synthesis and Functionalization
- Trifluoroacetic Acid-Mediated Synthesis: Madasamy et al. (2022) described a trifluoroacetic acid-mediated approach for denitrogenative hydroxylation, providing a metal-free method for synthesizing ortho-hydroxylated benzamides. This technique showcases the versatility of TFA in promoting specific chemical reactions (Madasamy et al., 2022).
properties
IUPAC Name |
3-hydroxyazetidine-3-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.C2HF3O2/c5-3(7)4(8)1-6-2-4;3-2(4,5)1(6)7/h6,8H,1-2H2,(H2,5,7);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQYVLKCPPPLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyazetidine-3-carboxamide; trifluoroacetic acid |
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